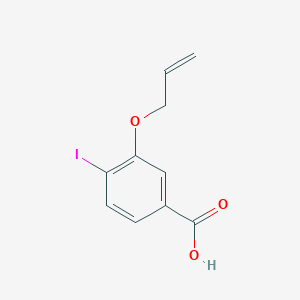

3-(Allyloxy)-4-iodobenzoic acid

Descripción

3-(Allyloxy)-4-iodobenzoic acid is an iodinated aromatic compound characterized by a benzoic acid backbone substituted with an iodine atom at the para-position (C4) and an allyloxy group (-O-CH₂CH=CH₂) at the meta-position (C3). This compound is of interest in medicinal chemistry, organic synthesis, and materials science due to its unique substitution pattern and reactivity .

Propiedades

IUPAC Name |

4-iodo-3-prop-2-enoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6H,1,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRKWNDFFPDPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=CC(=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-4-iodobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-iodobenzoic acid.

Allylation: The 4-iodobenzoic acid undergoes an allylation reaction with allyl alcohol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 3-(Allyloxy)-4-iodobenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

3-(Allyloxy)-4-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include alcohols or aldehydes.

Aplicaciones Científicas De Investigación

3-(Allyloxy)-4-iodobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the development of bioactive compounds for pharmaceutical research.

Industry: Used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(Allyloxy)-4-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The allyloxy group can undergo nucleophilic substitution, while the iodine atom can be replaced by other nucleophiles. The carboxylic acid group can participate in acid-base reactions, making the compound versatile in different chemical environments.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

Key analogues of 3-(Allyloxy)-4-iodobenzoic acid include:

Key Observations :

- Substituent Effects : The allyloxy group in 3-(Allyloxy)-4-iodobenzoic acid increases hydrophobicity (higher LogP vs. hydroxyl or azido derivatives) and steric hindrance compared to smaller substituents like ethoxy or azido groups .

- Reactivity: The iodine atom facilitates electrophilic substitution (e.g., Suzuki coupling) and halogen bonding, while the allyloxy group enables cycloaddition or rearrangement reactions absent in non-allylated analogues .

Physicochemical Properties

- Solubility and LogP : The allyloxy group increases LogP (predicted ~3.0–3.5) compared to 4-iodobenzoic acid (LogP ~2.1), enhancing lipophilicity and membrane permeability in biological systems .

Actividad Biológica

3-(Allyloxy)-4-iodobenzoic acid is a benzoic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity associated with 3-(Allyloxy)-4-iodobenzoic acid, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(Allyloxy)-4-iodobenzoic acid is , with a molecular weight of approximately 292.1 g/mol. The compound features an allyloxy group attached to the benzene ring, which is further substituted with an iodine atom at the para position.

Anticancer Activity

Research has indicated that 3-(Allyloxy)-4-iodobenzoic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Table 1 summarizes the effects observed in these studies:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.5 | Cell cycle arrest |

Antimicrobial Activity

3-(Allyloxy)-4-iodobenzoic acid has also been evaluated for its antimicrobial properties. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Tested Strains : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be as low as 32 μg/mL for S. aureus, indicating potent antimicrobial activity.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. In particular, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies and Research Findings

In a study published in Phytochemistry Reviews, researchers explored the biological activities of several benzoic acid derivatives, including 3-(Allyloxy)-4-iodobenzoic acid. The findings highlighted its potential as a therapeutic agent due to its ability to modulate key signaling pathways involved in inflammation and cancer progression .

Another significant study focused on the compound's interaction with cellular pathways related to proteostasis. It was found that 3-(Allyloxy)-4-iodobenzoic acid enhanced the activity of cathepsins B and L, which are crucial for protein degradation processes within cells . This suggests that the compound may play a role in cellular homeostasis and could be beneficial in aging-related conditions where proteostasis is disrupted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.